![molecular formula C21H22N4O5S B2480470 ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate CAS No. 1021027-79-1](/img/structure/B2480470.png)
ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate
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Overview
Description
Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate is a complex organic compound that features a pyridazinone core, a sulfamoyl group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the sulfamoyl group and the ethyl benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate include other pyridazinone derivatives and sulfamoyl-substituted benzoates. Examples include:
- Pyridazinone-based drugs with anti-inflammatory properties.
- Sulfamoyl-substituted compounds used in antimicrobial treatments.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on various studies and findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a benzoate moiety, and a pyridazin derivative, which contribute to its biological properties. The chemical structure can be represented as follows:
Key Structural Components
- Benzoate Group : Provides lipophilicity which can enhance membrane permeability.
- Sulfamoyl Moiety : Often associated with antibacterial activity.
- Pyridazin Derivative : Implicated in various biological activities including anti-inflammatory and anticancer effects.
Anticancer Potential
Recent studies indicate that compounds similar to this compound exhibit significant binding affinity to carbonic anhydrase IX (CAIX), a protein overexpressed in various tumors. The binding affinity of these compounds was reported to be extremely high, with K_d values as low as 0.12 nM, indicating potential as anticancer agents .
Antimicrobial Effects
The sulfonamide group in the compound suggests possible antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. The structural similarity of this compound to known sulfonamide antibiotics warrants investigation into its antimicrobial properties.
Anti-inflammatory Activity
Pyridazine derivatives have shown promise in reducing inflammation in various models. This compound may exhibit similar effects, potentially through inhibition of pro-inflammatory cytokines.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Sulfamoyl Group : Reaction of benzoic acid derivatives with sulfamoyl chlorides.
- Pyridazine Integration : Incorporation of pyridazine moieties through nucleophilic substitution reactions.
- Esterification : Final formation of the ethyl ester using appropriate reagents.
Table 1: Summary of Synthesis Steps
Step | Reaction Type | Reagents Used | Conditions |
---|---|---|---|
1 | Nucleophilic Substitution | Sulfamoyl chloride + Benzoic acid derivative | Reflux in solvent |
2 | Nucleophilic Substitution | Pyridazine derivative + Intermediate | Room temperature |
3 | Esterification | Ethanol + Acid catalyst | Reflux |
Case Study 1: Anticancer Activity
A study conducted on related compounds showed that those with high affinity for CAIX significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the blockade of CAIX activity, leading to reduced tumor acidity and enhanced apoptosis .
Case Study 2: Antimicrobial Testing
In vitro tests demonstrated that compounds containing the sulfamoyl group exhibited bacteriostatic effects against various strains of bacteria, suggesting potential use as antibiotics .
Properties
IUPAC Name |
ethyl 4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-2-30-21(27)17-4-6-18(7-5-17)31(28,29)23-12-3-15-25-20(26)9-8-19(24-25)16-10-13-22-14-11-16/h4-11,13-14,23H,2-3,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIGZKLBMLMGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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